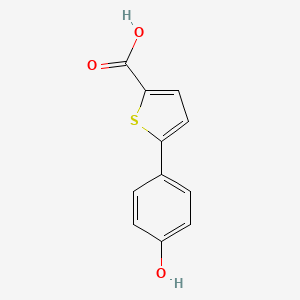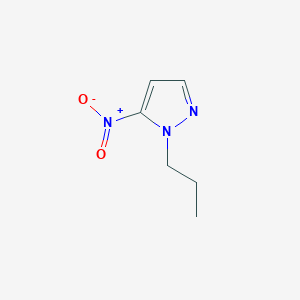
tert-Butyl (2S)-2-Butyl-4-oxopyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which is a branched alkyl group with a central carbon atom bonded to three other carbon atoms . Pyrrolidines are a class of organic compounds that contain a five-membered ring with one nitrogen atom . The compound you mentioned seems to be a combination of these two groups, indicating it might be used in organic synthesis or medicinal chemistry.
Chemical Reactions Analysis
Tert-butyl compounds are known to undergo a variety of chemical reactions, including solvolysis, a reaction where a solute is broken down into other substances by a solvent . Pyrrolidines can participate in various reactions due to the presence of the nitrogen atom in the ring .Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, melting point, solubility, and reactivity can be determined through experimental methods. Tert-butyl compounds are generally nonpolar and have low boiling points .Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Fate
Research has investigated the environmental occurrence, fate, and human exposure of synthetic phenolic antioxidants (SPAs), which include compounds similar to tert-Butyl (2S)-2-Butyl-4-oxopyrrolidine-1-carboxylate. These studies highlight the detection of SPAs in various environmental matrices and suggest potential health risks associated with exposure. Future research directions include investigating novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Synthetic Routes and Industrial Applications
The compound has been examined in the context of synthetic routes for pharmaceuticals, showcasing its relevance in developing efficient and economically viable manufacturing processes. An example includes the synthesis of vandetanib, where this compound-related compounds played a crucial role (Mi, 2015).
Biodegradation and Environmental Remediation
Studies on the biodegradation of ether compounds like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) shed light on the microbial degradation pathways and the fate of these substances in soil and groundwater. These findings have implications for environmental remediation strategies and understanding the environmental impact of tert-butyl-based compounds (Thornton et al., 2020).
Natural Neo Acids, Alkanes, and Their Derivatives
Research has also explored naturally occurring and synthesized neo fatty acids, neo alkanes, and their derivatives, which exhibit various biological activities. This includes antioxidants and antimicrobial agents, demonstrating the chemical's potential for applications in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-butyl-4-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-6-7-10-8-11(15)9-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUVQBCRNRHRSJ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1CC(=O)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




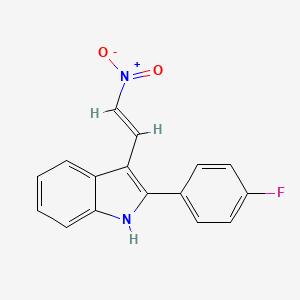
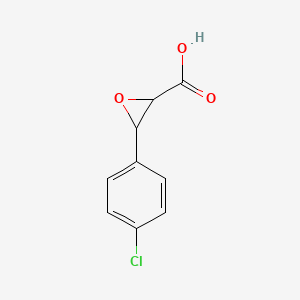
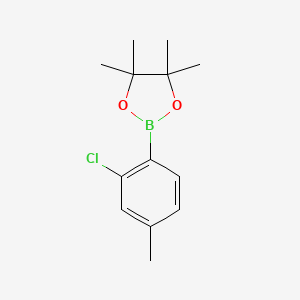

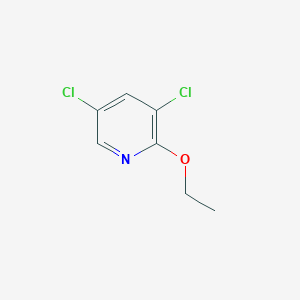
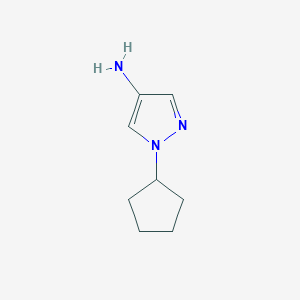

![2-chloro-N-[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3039521.png)
![1H-Pyrazolo[4,3-C]pyridin-4-amine](/img/structure/B3039523.png)
